molecular formula C15H25BrOSi B3105580 3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane CAS No. 153993-80-7

3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane

Cat. No. B3105580
M. Wt: 329.35 g/mol
InChI Key: REUHPAXQYVWMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799805B2

Procedure details

A sol. of 3-(4-bromo-phenyl)-propan-1-ol (49.4 g, 230 mmol) in DMF (500 mL) is cooled to 0° C., and imidazole (23.77 g, 349 mmol) and TBDMS-Cl (52.6 g, 349 mmol) are added. The mixture is stirred overnight, while warming up to rt. The mixture is diluted with heptane (1.0 L) and aq. sat. NH4Cl (800 mL), and the mixture is shaken. The layers are separated. The aq. layer is extracted with heptane, and the combined org. extracts are washed with brine. The org. extracts are dried over MgSO4, filtered, and the solvents are removed under reduced pressure. Purification by FC (Et2O/heptane 1:99→1:19) yields the title compound (68.1 g, 90%). LC-MS: tR=1.24 min.
Quantity
49.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
23.77 g
Type
reactant
Reaction Step Two
Quantity
52.6 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1.N1C=CN=C1.[CH3:17][C:18]([Si:21](Cl)([CH3:23])[CH3:22])([CH3:20])[CH3:19]>CN(C=O)C.CCCCCCC.[NH4+].[Cl-]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][O:11][Si:21]([C:18]([CH3:20])([CH3:19])[CH3:17])([CH3:23])[CH3:22])=[CH:6][CH:7]=1 |f:5.6|

Inputs

Step One
Name
Quantity
49.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCCO
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
23.77 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
52.6 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CCCCCCC
Name
Quantity
800 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is shaken
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aq. layer is extracted with heptane
WASH
Type
WASH
Details
extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (Et2O/heptane 1:99→1:19)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CCCO[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 68.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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